3-(1-cyanocyclobutyl)propanoic acid
Description
3-(1-cyanocyclobutyl)propanoic acid (CAS 5910-06-5) is an organic building block characterized by a cyclobutane ring substituted with a cyano group (-CN) and a propanoic acid side chain. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol . The compound is notable for its high purity (>95% AUC) and is utilized in pharmaceutical and materials science research, particularly in the synthesis of sulfonamide inhibitors and functionalized copolymers . The strained cyclobutane ring contributes to unique electronic and steric properties, while the cyano group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry .
Properties
CAS No. |
1936563-97-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyanocyclobutyl)propanoic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide.
Formation of the propanoic acid moiety: This can be achieved through a series of reactions starting from a suitable precursor like ethylene cyanohydrin, followed by hydrolysis and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-cyanocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-cyanocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-cyanocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The propanoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1-cyanocyclobutyl)propanoic acid and analogous compounds:
Key Insights
Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain, enhancing reactivity in nucleophilic additions compared to larger rings (e.g., cyclohexane in compound 6s) . 3-(3-oxocyclobutyl)propanoic acid lacks the cyano group but contains a ketone, enabling participation in aldol condensations or reductive aminations .
Electronic Effects: The cyano group (-CN) in this compound is strongly electron-withdrawing, increasing the acidity of the adjacent carboxylic acid (pKa ~3.5–4.0) compared to 3-(3,3-difluorocyclobutyl)propanoic acid (pKa ~2.8–3.2 due to -F groups) . Sulfonamide derivatives (e.g., compound from ) exhibit greater polarity and solubility in aqueous media, making them preferable for biological assays .
Biological and Material Applications: this compound derivatives (e.g., 6q and 6r in ) demonstrate inhibitory activity against WD repeat-containing proteins, critical in cancer therapeutics .
Synthetic Versatility: The amino-substituted cyclobutane (e.g., Methyl 3-amino-3-cyclobutylpropanoate in ) allows for peptide coupling, whereas the cyano group facilitates click chemistry or nitrile hydrolysis .
Research Findings and Data
Physicochemical Properties
| Property | This compound | 3-(3-oxocyclobutyl)propanoic acid | 3-(3,3-difluorocyclobutyl)propanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 155.15 | 142.15 | 178.14 |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Moderate in polar aprotic solvents | High in DMSO | Low in water, high in DMF |
| Acidity (pKa) | ~3.5–4.0 | ~4.2–4.5 | ~2.8–3.2 |
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